molecular formula C10H10OS B024674 2-(1-Benzothiophen-5-yl)ethan-1-ol CAS No. 96803-30-4

2-(1-Benzothiophen-5-yl)ethan-1-ol

Cat. No. B024674
CAS RN: 96803-30-4
M. Wt: 178.25 g/mol
InChI Key: DSZAQLDIEKUEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951963B2

Procedure details

To 5 mL of 1,2-dimethoxyethane was suspended 2.95 g of sodium borohydride, to which were dropwise added 1,2-dimethoxyethane (25 mL) solution of 10 g of (1-benzothiophen-5-yl)acetic acid, and 11 mL of 6.9 mol/L hydrochloride/1,2-dimethoxyethane solution, which was then stirred at room temperature for 1 hour. To this reaction mixture was dropwise added 5 mL of acetone, which was then stirred for 30 minutes. Thereto were added 20 mL of water, 30 mL of toluene and 2 mL of 2 mol/L hydrochloric acid. Next, after the pH was adjusted to 9.5 with 20 mL of 2 mol/L sodium hydroxide aqueous solution, the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, followed by distilling off the solvent. Thereto were added cyclohexane and toluene. The precipitate was collected by filtration to provide 7.84 g of 2-(1-benzothiophen-5-yl)ethanol as white solid form.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
hydrochloride 1,2-dimethoxyethane
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][C:13](O)=[O:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1.Cl.COCCOC.Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O.CC(C)=O.COCCOC>[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][CH2:13][OH:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S1C=CC2=C1C=CC(=C2)CC(=O)O
Step Four
Name
hydrochloride 1,2-dimethoxyethane
Quantity
11 mL
Type
reactant
Smiles
Cl.COCCOC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
ADDITION
Type
ADDITION
Details
Thereto were added cyclohexane and toluene
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.